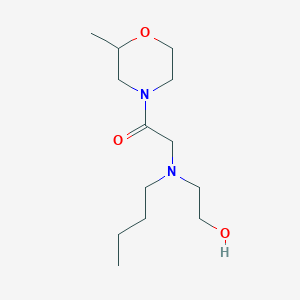
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butyl group, a hydroxyethyl group, and a methylmorpholino group, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butyl(2-hydroxyethyl)amino Intermediate: This step involves the reaction of butylamine with ethylene oxide under controlled conditions to form the butyl(2-hydroxyethyl)amino intermediate.
Introduction of the Methylmorpholino Group: The intermediate is then reacted with 2-methylmorpholine in the presence of a suitable catalyst to introduce the methylmorpholino group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Butylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Hydroxyethylamino)-1-(2-methylmorpholino)ethan-1-one
- 2-(Butyl(2-hydroxyethyl)amino)-1-(morpholino)ethan-1-one
Uniqueness
2-(Butyl(2-hydroxyethyl)amino)-1-(2-methylmorpholino)ethan-1-one is unique due to the presence of both the butyl and hydroxyethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
2-[butyl(2-hydroxyethyl)amino]-1-(2-methylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C13H26N2O3/c1-3-4-5-14(6-8-16)11-13(17)15-7-9-18-12(2)10-15/h12,16H,3-11H2,1-2H3 |
Clé InChI |
GYGXMHHFXFOFCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCO)CC(=O)N1CCOC(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B14908819.png)
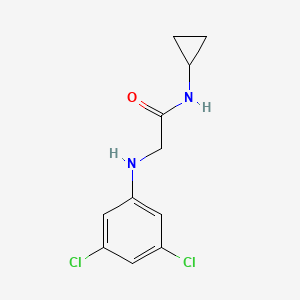
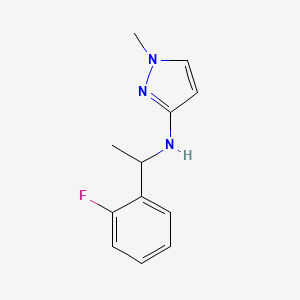
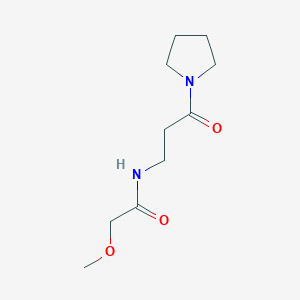
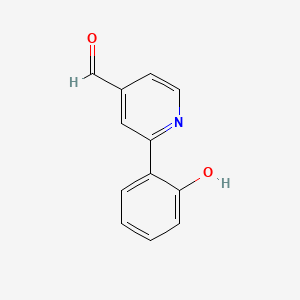

![N'-[(1Z)-1-(biphenyl-4-yl)propylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B14908857.png)
![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
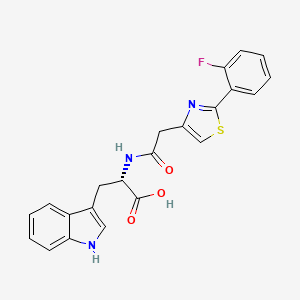
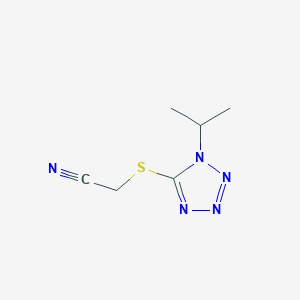
![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)
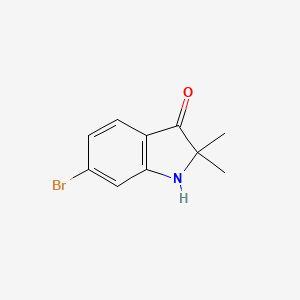
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)
